molecular formula C7H4ClF3N2O B15231268 5-Chloro-2-(trifluoromethyl)nicotinamide

5-Chloro-2-(trifluoromethyl)nicotinamide

Cat. No.: B15231268
M. Wt: 224.57 g/mol
InChI Key: MRQWXPBPRRRFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(trifluoromethyl)nicotinamide: is an organic compound with the molecular formula C7H4ClF3N2O It is a derivative of nicotinamide, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinamide can be achieved through several methods. One common approach involves the trifluoromethylation of 2-chloropyridine using a manganese catalyst and sodium trifluoromethanesulfonate . Another method includes the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.

    Catalysts: Palladium-based catalysts are frequently employed in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the agrochemical industry, this compound can be used in the synthesis of herbicides and pesticides. Its chemical properties make it effective in targeting specific biological pathways in pests and weeds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Chloro-2-(trifluoromethyl)nicotinamide is unique due to the presence of both chlorine and trifluoromethyl groups on the nicotinamide ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H4ClF3N2O/c8-3-1-4(6(12)14)5(13-2-3)7(9,10)11/h1-2H,(H2,12,14)

InChI Key

MRQWXPBPRRRFET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.